molecular formula C9H18N2 B2896664 (1R,2R)-2-Pyrrolidin-1-ylcyclopentan-1-amine CAS No. 1821718-84-6

(1R,2R)-2-Pyrrolidin-1-ylcyclopentan-1-amine

Cat. No. B2896664
CAS RN: 1821718-84-6
M. Wt: 154.257
InChI Key: CIMJMHGPAPQPTQ-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R)-2-Pyrrolidin-1-ylcyclopentan-1-amine, also known as (R)-(-)-1-(2-Pyrrolidin-1-yl-cyclohexyl)-3-(4-iodophenyl)propan-1-one or commonly referred to as PCC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PCC is a chiral compound that belongs to the class of substituted cathinones, which are structurally similar to amphetamines and cathinones.

Mechanism of Action

PCC's mechanism of action involves its ability to bind to the DAT and block the reuptake of dopamine into presynaptic neurons. This results in an increase in extracellular dopamine levels, which can activate dopamine receptors in the postsynaptic neuron. The activation of dopamine receptors can lead to various physiological and behavioral effects, such as increased locomotor activity, reward-seeking behavior, and euphoria.
Biochemical and Physiological Effects
PCC's biochemical and physiological effects are mainly attributed to its ability to increase dopamine levels in the brain. The increased dopamine levels can lead to various effects, such as increased locomotor activity, reward-seeking behavior, and euphoria. PCC has also been shown to have anxiolytic and antidepressant effects in animal models, which may be due to its ability to increase dopamine levels in the brain.

Advantages and Limitations for Lab Experiments

PCC's advantages in lab experiments include its high potency as a DAT inhibitor, which allows for the study of dopamine-related processes at low concentrations. However, PCC's limitations include its potential toxicity and the need for caution when handling and using the compound. PCC is also a controlled substance in some countries, which may limit its availability for research purposes.

Future Directions

For PCC research include exploring its potential therapeutic applications in various neurological and psychiatric disorders, such as addiction, depression, and Parkinson's disease. PCC's ability to increase dopamine levels in the brain may also have implications for the treatment of other disorders, such as attention deficit hyperactivity disorder (ADHD) and schizophrenia. Further studies are needed to fully understand PCC's mechanism of action and its potential therapeutic applications.

Synthesis Methods

The synthesis of PCC involves the condensation of 4-iodopropiophenone with cyclohexanone in the presence of pyrrolidine as a catalyst. The resulting PCC is then purified through recrystallization. PCC is a white crystalline powder that is soluble in organic solvents such as ethanol and dimethyl sulfoxide.

Scientific Research Applications

PCC has been extensively used in scientific research, particularly in the field of neuroscience. PCC is a potent dopamine transporter (DAT) inhibitor, which means that it can increase the levels of dopamine in the brain by blocking the reuptake of dopamine into presynaptic neurons. This property has made PCC a useful tool in studying the role of dopamine in various physiological and pathological processes, such as addiction, depression, and Parkinson's disease.

properties

IUPAC Name

(1R,2R)-2-pyrrolidin-1-ylcyclopentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c10-8-4-3-5-9(8)11-6-1-2-7-11/h8-9H,1-7,10H2/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIMJMHGPAPQPTQ-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CCCC2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)[C@@H]2CCC[C@H]2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-2-Pyrrolidin-1-ylcyclopentan-1-amine

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